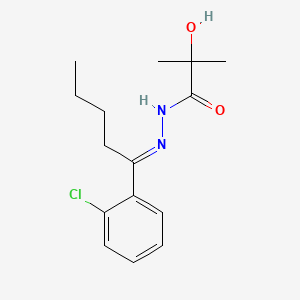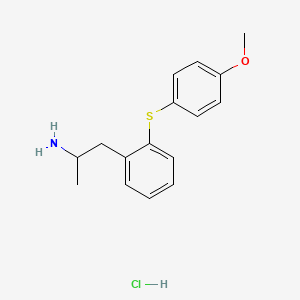
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a thioether linkage, which is further connected to an alpha-methylbenzeneethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and an appropriate halogenated precursor under basic conditions to form the thioether linkage.
Introduction of the Alpha-Methylbenzeneethanamine Moiety: This step involves the reaction of the thioether intermediate with alpha-methylbenzeneethanamine under suitable conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups or to convert the thioether linkage to a thiol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives or modified amine groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as antidepressant or neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system being studied. In some cases, it may involve the modulation of neurotransmitter levels or the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxyphenyl)thio)benzeneethanamine hydrochloride: Lacks the alpha-methyl group, which may affect its biological activity and chemical reactivity.
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanol hydrochloride:
4-Methoxyphenylthiourea: Contains a thiourea group instead of a thioether linkage, resulting in different reactivity and biological effects.
Uniqueness
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
128959-17-1 |
|---|---|
Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-12(17)11-13-5-3-4-6-16(13)19-15-9-7-14(18-2)8-10-15;/h3-10,12H,11,17H2,1-2H3;1H |
InChI Key |
YAZGTAAHUKXNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


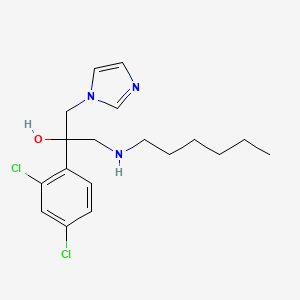
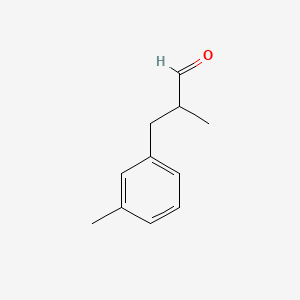
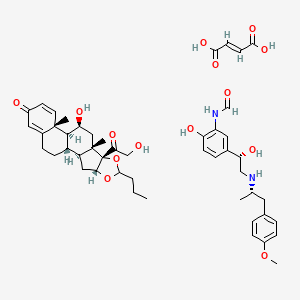
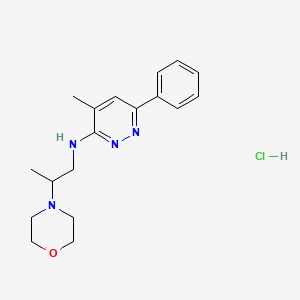

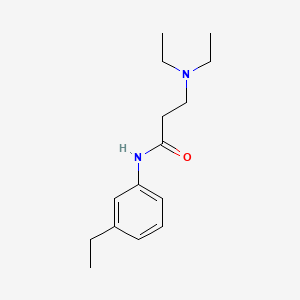



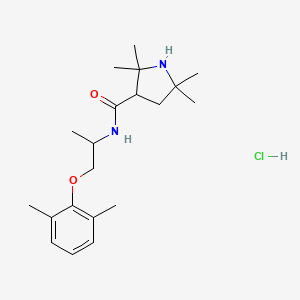
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

